molecular formula C6H4IN3O B599139 6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one CAS No. 1201784-97-5

6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one

Cat. No.: B599139
CAS No.: 1201784-97-5
M. Wt: 261.022
InChI Key: PZMASEPEWLSQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Iodopyrrolo[2,1-F][1,2,4]triazin-4-ol” is a chemical compound with the molecular formula C6H4IN3O . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones involves the rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . This synthetic approach is considered more facile and practical than previously reported procedures .


Molecular Structure Analysis

The crystal structure of a similar compound, brivanib (®-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-ol), has been reported . The crystallographic parameters for brivanib are: M = 370 g/mol, monoclinic space group P21, a = 10.3268(5) Å, b = 7.9377(4) Å, c = 11.0046(5) Å, β = 98.011(2)°, Z = 2 . The molecules are linked into a two-dimensional layered structure by intermolecular interactions N–H⋅⋅⋅O and O–H⋅⋅⋅N .

Scientific Research Applications

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques have been employed to rapidly and efficiently produce fused 1,2,4-triazines bearing thiophene moieties, including derivatives of 6-Iodopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one. These compounds have been evaluated for their potential pharmacological activities, demonstrating activity as cytotoxic agents against different cancer cell lines (Saad, Youssef, & Mosselhi, 2011).

Chemoselective Cyanation

A chemoselective cyanation process has been developed for the synthesis of 4-Aminopyrrolo[2,1-f][1,2,4]triazine, a crucial intermediate in the production of remdesivir, highlighting the increased demand for such compounds due to their potential repositioning against COVID-19. This process showcases a three-chemical-step route, enhancing the efficiency of remdesivir's nucleobase synthesis (dos Santos et al., 2021).

Synthesis of Novel Fused Heterocycles

Research has led to the development of new fused heterocyclic compounds through the treatment of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one with bifunctional oxygen and halogen compounds. These efforts have expanded the structural diversity and potential application of 1,2,4-triazine derivatives in medicinal chemistry and organic synthesis (Kobelev et al., 2019).

Synthesis and Molecular Structure Studies

There have been advances in understanding the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, providing insights into the crystallography and hydrogen bonding of such compounds. These studies are crucial for the design and development of new pharmaceutical agents (Hwang et al., 2006).

Green Chemistry Approaches

Efforts to improve the synthesis of 4-amino-1,2,4-triazines from 4-aryl-2,4-dioxobutanoic acids and thiocarbonohydrazide have been aligned with "green chemistry" principles. These methods provide an environmentally friendly approach to producing substituted 4-amino-1,2,4-triazines, highlighting the importance of sustainable practices in chemical synthesis (Kobelev et al., 2019).

Safety and Hazards

According to the safety data sheet, “6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one” is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Properties

IUPAC Name

6-iodo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMASEPEWLSQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)NC=NN2C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735090
Record name 6-Iodopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201784-97-5
Record name 6-Iodopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201784-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.